Aluminum, triphenyl-

Catalog No.
S1939574
CAS No.
841-76-9
M.F
C18H15Al
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, triphenyl-

CAS Number

841-76-9

Product Name

Aluminum, triphenyl-

IUPAC Name

triphenylalumane

Molecular Formula

C18H15Al

Molecular Weight

258.3 g/mol

InChI

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

JQPMDTQDAXRDGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Aluminum, triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triphenylaluminum (CAS 841-76-9) is a white, crystalline solid organoaluminum compound valued as a Lewis acid and phenylation agent in organic and organometallic chemistry.[1][2] Unlike the more common liquid alkylaluminums such as Triethylaluminum (TEA) and Trimethylaluminum (TMA), which are highly pyrophoric, Triphenylaluminum's solid form offers significant advantages in handling and process safety.[3][4][5] It is readily soluble in anhydrous, non-protic organic solvents like toluene and ethers, where its aggregation state and reactivity can be influenced by the choice of solvent.[1][6]

Direct substitution of solid Triphenylaluminum with liquid, pyrophoric alkylaluminums like Triethylaluminum (TEA) or Trimethylaluminum (TMA) is impractical and introduces significant operational risks and costs.[7] These alternatives ignite spontaneously on air contact, requiring specialized handling infrastructure not necessary for the less hazardous solid Triphenylaluminum.[4][5] Furthermore, the distinct steric bulk of the phenyl groups compared to smaller alkyl groups results in different Lewis acidity and reactivity profiles.[8] Substituting Triphenylaluminum in a catalytic system or organic synthesis without re-optimization would likely lead to significant changes in reaction rate, selectivity, and final product properties, making it a non-equivalent choice from both a process safety and chemical performance standpoint.

Superior Handling and Safety Profile Due to Solid, Non-Pyrophoric Nature

Triphenylaluminum is a white crystalline solid at standard temperature and pressure, a critical differentiator from common alkylaluminum reagents.[3][9] In contrast, Triethylaluminum (TEA) and Trimethylaluminum (TMA) are colorless liquids that are classified as highly pyrophoric, meaning they ignite spontaneously upon exposure to air.[3][7] This fundamental difference in physical state and reactivity significantly reduces the handling risks, specialized storage requirements, and engineering controls associated with Triphenylaluminum procurement and use.[4][5]

Evidence DimensionPhysical State and Pyrophoricity
Target Compound DataWhite crystalline solid, pyrophoric but significantly less hazardous to handle than liquid alkylaluminums.[3][9]
Comparator Or BaselineTriethylaluminum (TEA) / Trimethylaluminum (TMA): Colorless, highly pyrophoric liquids that ignite spontaneously in air.[3][7]
Quantified DifferenceQualitative but absolute: Solid vs. spontaneously igniting liquid.
ConditionsStandard Temperature and Pressure (STP)

Reduces capital and operational costs associated with specialized pyrophoric liquid handling systems, mitigates significant fire risk, and simplifies laboratory and industrial workflows.

Differentiated Catalytic Activity in Polymerization vs. Triethylaluminum (TEA)

While Triphenylaluminum can function as a co-catalyst in Ziegler-Natta polymerization, its performance profile is distinct from more common activators like Triethylaluminum (TEA).[10] In many olefin polymerization systems, TEA generally exhibits higher catalytic activity.[11] However, the choice of organoaluminum activator is a critical control parameter for influencing polymer properties such as molecular weight and tacticity.[12] The use of Triphenylaluminum, with its unique steric and electronic properties, offers a route to polymers with different microstructures compared to those produced with TEA, making it a strategic choice for developing specialized polymer grades rather than for maximizing catalytic throughput.[11]

Evidence DimensionCatalytic Activity in Olefin Polymerization
Target Compound DataServes as an effective co-catalyst and impurity scavenger.[10]
Comparator Or BaselineTriethylaluminum (TEA): Generally demonstrates superior activity in traditional Ziegler-Natta catalysis for bulk polyolefin production.[11][12]
Quantified DifferenceQualitative performance difference: Triphenylaluminum is selected for its effect on polymer properties, whereas TEA is often chosen for higher activity.
ConditionsZiegler-Natta polymerization of olefins (e.g., ethylene, propylene).

Allows for the targeted synthesis of specialty polymers where specific microstructural properties are more critical than the raw catalytic activity, providing a tool for material differentiation.

Reduced Basicity Enabling Higher Chemoselectivity over Grignard Reagents

Compared to highly basic Grignard reagents like Phenylmagnesium bromide (PhMgBr), Triphenylaluminum is a weaker base.[13] This lower basicity is a significant advantage in phenylation reactions involving substrates with sensitive functional groups or acidic protons. While PhMgBr is a strong nucleophile, its high basicity can lead to undesirable side reactions such as deprotonation or enolization. The use of Triphenylaluminum allows for nucleophilic addition of a phenyl group with a reduced risk of these base-induced side pathways, leading to higher chemoselectivity and cleaner reaction profiles for complex molecules.

Evidence DimensionReagent Basicity and Chemoselectivity
Target Compound DataActs as a phenylation agent with moderate basicity.
Comparator Or BaselinePhenylmagnesium bromide (PhMgBr): A strong nucleophile and a strong base, prone to side reactions with acidic protons.[13]
Quantified DifferenceQualitative but mechanistically distinct: Avoids deprotonation side-reactions common with more basic Grignard reagents.
ConditionsNucleophilic addition to carbonyls or other electrophilic centers in the presence of base-sensitive functional groups.

This enables the synthesis of complex target molecules with higher yields and purity, avoiding costly protection/deprotection steps that would be necessary when using more basic reagents like PhMgBr.

Workflows Requiring Non-Pyrophoric, Solid Organoaluminum Reagents

For processes where the use of highly pyrophoric liquid reagents is operationally challenging, cost-prohibitive, or poses an unacceptable safety risk. Triphenylaluminum's solid form simplifies handling, weighing, and addition, making it the right choice for laboratories or plants not equipped for extensive pyrophoric liquid management.[3][5]

Synthesis of Specialty Polymers with Tailored Microstructures

In polymerization applications where the goal is not maximum yield but precise control over polymer properties. Triphenylaluminum is a strategic choice as a co-catalyst to modulate stereochemistry or molecular weight distribution in ways not achievable with standard, more active alkylaluminums like TEA.[11][12]

Chemoselective Phenylation of Complex, Base-Sensitive Substrates

Ideal for late-stage functionalization in pharmaceutical or fine chemical synthesis where a substrate contains acidic protons (e.g., alcohols, amines) or base-sensitive groups. Triphenylaluminum delivers a phenyl nucleophile with minimal risk of deprotonation or other side reactions that are common with more basic Phenylmagnesium bromide.[13]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

841-76-9

Wikipedia

Triphenyl aluminum

Dates

Last modified: 02-18-2024

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